An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trichlorobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichlorobenzene (sym-Trichlorobenzene) is a synthetic organochlorine compound, one of three isomers of trichlorobenzene. Unlike its isomers, which are liquids at room temperature, 1,3,5-trichlorobenzene is a colorless to off-white crystalline solid due to its symmetrical structure.[1] This high degree of symmetry influences its physical properties, such as its higher melting point.
Industrially, 1,3,5-trichlorobenzene has limited commercial use but serves as a chemical intermediate in the synthesis of other compounds, including pesticides and dyes.[2] It is not formed by the direct chlorination of benzene (B151609) but can be synthesized through methods such as the Sandmeyer reaction from 3,5-dichloroaniline (B42879) or the diazotization of 2,4,6-trichloroaniline.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3,5-trichlorobenzene, detailed experimental protocols for their determination, and a visualization of its synthesis and metabolic pathways.
Physical Properties
The physical characteristics of 1,3,5-trichlorobenzene are well-documented, though slight variations in reported values exist across different sources. These properties are crucial for understanding its environmental fate, solubility, and potential applications. At 20°C, it is a solid with low volatility and low water solubility.[3]
Data Summary
The following tables summarize the key physical properties of 1,3,5-trichlorobenzene.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 108-70-3 | [1][2] |
| Molecular Formula | C₆H₃Cl₃ | [1][2] |
| Molecular Weight | 181.45 g/mol | [2] |
| Appearance | White to off-white crystals or powder | [2] |
| Melting Point | 63 °C | [1][4] |
| 63.4 °C | ||
| 64 °C | [3] | |
| 56-60 °C | ||
| Boiling Point | 208 °C (at 760 mmHg) | [1][4] |
| 208.4 °C | ||
| Density | 1.4528 g/cm³ (estimate) | [4] |
| 1.356 g/mL | [5] | |
| Refractive Index | 1.5662 (at 19 °C/D) | [2] |
| 1.5693 (estimate) | [4] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 6 mg/L (at 20°C) | [3] |
| 0.6 mg/100 mL | [1] | |
| Insoluble in water | [4] | |
| Solubility in Organic Solvents | Soluble in benzene, ether, ligroin, glacial acetic acid, carbon disulfide, and petroleum ether. Sparingly soluble in alcohol. | [4] |
| Log P (Octanol/Water Partition Coefficient) | 4.19 | [2] |
| 4.34 | [5] | |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.6 - 5.7 | [3] |
Table 3: Vapor Properties and Flammability
| Property | Value | Source(s) |
| Vapor Pressure | 0.6 mm Hg (at 20°C) | [3] |
| 0.58 mm Hg (at 25°C) | [4] | |
| 24 Pa (at 25°C) | ||
| Henry's Law Constant | 3 x 10⁻³ atm·m³/mol | [3] |
| 1.89 x 10⁻³ atm·m³/mol (at 25°C) | [2] | |
| Flash Point | 107 °C (225 °F) - closed cup | [1] |
| 126.67 °C (260 °F) - closed cup |
Chemical Properties and Reactivity
1,3,5-Trichlorobenzene is a stable compound but exhibits reactivity under certain conditions. It is incompatible with strong oxidizing agents and acids.[4] Upon heating to decomposition, it emits toxic fumes of chlorine.
Synthesis
A common laboratory and industrial synthesis route for 1,3,5-trichlorobenzene is the diazotization of 2,4,6-trichloroaniline, which itself can be synthesized from aniline (B41778). This multi-step process involves the chlorination of aniline to form 2,4,6-trichloroaniline, followed by its conversion to a diazonium salt, and subsequent deamination.
Caption: Workflow for the synthesis of 1,3,5-trichlorobenzene from aniline.
Metabolism
In biological systems, 1,3,5-trichlorobenzene can undergo metabolic transformation. In rabbits, it is metabolized by cytochrome P450 enzymes, a major family of enzymes involved in drug metabolism and the detoxification of foreign chemicals.[2] The primary metabolic reaction is an oxidation, leading to the formation of 2,4,6-trichlorophenol. This hydroxylation reaction increases the polarity of the compound, facilitating its excretion from the body.
Caption: Metabolic activation of 1,3,5-trichlorobenzene via Cytochrome P450.
Experimental Protocols
The following sections detail the methodologies for determining key physical and chemical properties of 1,3,5-trichlorobenzene.
Synthesis of 1,3,5-Trichlorobenzene from 2,4,6-Trichloroaniline
This protocol is adapted from a reported laboratory synthesis.[6]
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2,4,6-trichloroaniline.
-
Add 70% sulfuric acid in a 5:1 ratio (acid to aniline).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (1.5 molar equivalents) while maintaining the temperature below 5°C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Deamination:
-
To the cold diazonium salt solution, slowly add hypophosphorous acid (7.5 molar equivalents) while keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.
-
Let the mixture stand overnight at ambient temperature.
-
-
Isolation and Purification:
-
Pour the reaction mixture into ice-cold water.
-
The crude 1,3,5-trichlorobenzene will precipitate as an off-white solid.
-
Filter the solid using a Buchner funnel and wash thoroughly with water until the washings are acid-free.
-
Recrystallize the crude product from ethanol (B145695) with activated charcoal to decolorize.
-
Dry the purified crystals to obtain 1,3,5-trichlorobenzene.
-
Determination of Melting Point
This protocol is based on the standard capillary method.
-
Sample Preparation:
-
Ensure the 1,3,5-trichlorobenzene sample is completely dry and in a fine powder form.
-
Jab the open end of a capillary melting point tube into a small pile of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.
-
Drop the tube, closed end down, through a long glass tube to further compact the sample.
-
The final packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Heat the block at a medium rate until the temperature is about 15-20°C below the expected melting point (approx. 63°C).
-
Decrease the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied.
-
The melting point is reported as the range between these two temperatures.
-
Determination of Boiling Point
This protocol is based on the OECD Guideline 103, using the Siwoloboff method.[7][8][9][10]
-
Apparatus Setup:
-
Place a small amount of 1,3,5-trichlorobenzene into a sample tube (boiling tube). Since it is a solid at room temperature, it will need to be gently melted to be introduced as a liquid.
-
Place a smaller, inverted capillary tube (fusion sealed about 1 cm from the bottom) into the sample tube.
-
Attach the sample tube to a thermometer with the bulb of the thermometer level with the sample.
-
Immerse this assembly in a heating bath (e.g., silicone oil).
-
-
Measurement:
-
Heat the bath gradually while stirring.
-
As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the inverted capillary tube.
-
Stop heating and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubble stream stops and the liquid begins to enter the capillary tube.
-
Determination of Density (Pycnometer Method)
This protocol is based on the OECD Guideline 109 for solids.[1][4][11][12]
-
Preparation:
-
Clean and dry a pycnometer of known volume and determine its mass (m₀).
-
Introduce a sample of 1,3,5-trichlorobenzene into the pycnometer and weigh it (m₁).
-
Fill the pycnometer with an immersion liquid of known density (ρ_L) in which the solid is insoluble (e.g., water, ensuring the temperature is controlled). Remove any air bubbles.
-
Weigh the pycnometer containing the solid and the immersion liquid (m₂).
-
Empty, clean, and dry the pycnometer. Fill it only with the immersion liquid and weigh it (m₃).
-
-
Calculation:
-
The mass of the sample is m_s = m₁ - m₀.
-
The mass of the displaced immersion liquid is m_L = (m₃ - m₀) - (m₂ - m₁).
-
The volume of the sample is V_s = m_L / ρ_L.
-
The density of the solid (ρ_s) is calculated as: ρ_s = m_s / V_s = (m₁ - m₀) * ρ_L / [(m₃ - m₀) - (m₂ - m₁)].
-
Determination of Flash Point (Pensky-Martens Closed Cup Method)
This protocol is based on the ASTM D93 standard.[2]
-
Apparatus Setup:
-
Use a Pensky-Martens closed-cup flash point tester.
-
Fill the test cup with the 1,3,5-trichlorobenzene sample (melted) to the filling mark.
-
Place the lid on the cup and ensure it is properly seated.
-
Insert the thermometer into its holder.
-
-
Measurement (Procedure A):
-
Light the test flame and adjust it to the size of the 5/32-inch (4 mm) bead.
-
Apply heat at a rate that increases the sample temperature by 5-6°C per minute.
-
Stir the sample at 90-120 rpm.
-
When the sample temperature is approximately 23°C below the expected flash point (107°C), begin testing for a flash.
-
For each test, interrupt stirring and apply the test flame by opening the shutter. The flame should be lowered into the vapor space for 1 second and then quickly raised.
-
Apply the test flame at every 1°C rise in temperature.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a distinct flash inside the cup.
-
Record the barometric pressure to correct the observed flash point.
-
Conclusion
1,3,5-Trichlorobenzene is a well-characterized compound with distinct physical and chemical properties largely dictated by its symmetrical molecular structure. The data and protocols presented in this guide offer a comprehensive resource for professionals in research and development. Understanding its properties, from solubility and vapor pressure to its metabolic fate, is essential for its safe handling, environmental assessment, and potential use in chemical synthesis. The provided standardized methodologies ensure the reliable and reproducible determination of its key characteristics.
References
- 1. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 4. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol [ouci.dntb.gov.ua]
- 5. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. 1,3,5-Trichlorobenzene-d3 | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evolution of a Pathway for Chlorobenzene Metabolism Leads to Natural Attenuation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
